REACTION_CXSMILES
|
P(OCC)(OCC)OCC.[Br:11][C:12]1[C:13]([Cl:22])=[CH:14][C:15]2[C:16]([CH:21]=1)=[N+:17]([O-])[O:18][N:19]=2.[O-]Cl.[Na+]>C(O)C>[Br:11][C:12]1[C:13]([Cl:22])=[CH:14][C:15]2=[N:19][O:18][N:17]=[C:16]2[CH:21]=1 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
79 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 79° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provided crude 94
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2C(=NON2)C=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |